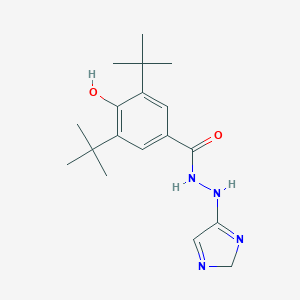![molecular formula C27H30N4O8 B280565 3-{2-[4-(2-Furoyl)-1-piperazinyl]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280565.png)
3-{2-[4-(2-Furoyl)-1-piperazinyl]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[4-(2-Furoyl)-1-piperazinyl]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with potential therapeutic properties. It is commonly referred to as Furosemide, and it is widely used in the treatment of various medical conditions such as hypertension, heart failure, and edema.
Mecanismo De Acción
Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This leads to increased excretion of water and electrolytes, resulting in the reduction of blood volume and blood pressure. Furosemide also has a vasodilatory effect, which further contributes to its antihypertensive properties.
Biochemical and Physiological Effects:
Furosemide has several biochemical and physiological effects, including the reduction of blood pressure, increased urine output, and the reduction of edema. It also has a diuretic effect, which leads to the excretion of excess water and electrolytes from the body. Furosemide has been shown to increase the excretion of potassium, which can lead to hypokalemia in some patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furosemide has several advantages for lab experiments, including its well-known mechanism of action, its effectiveness in reducing blood pressure and edema, and its ability to increase urine output. However, Furosemide also has some limitations, including its potential for causing hypokalemia and its potential for interacting with other medications.
Direcciones Futuras
There are several future directions for the research and development of Furosemide. One potential area of research is the development of new formulations of Furosemide that could improve its efficacy and reduce its potential side effects. Another area of research is the investigation of the potential use of Furosemide in the treatment of other medical conditions, such as pulmonary edema and acute kidney injury. Additionally, there is a need for further research to better understand the mechanism of action of Furosemide and its potential interactions with other medications.
Conclusion:
In conclusion, Furosemide is a chemical compound with potential therapeutic properties that has been extensively studied for its effectiveness in the treatment of various medical conditions such as hypertension, heart failure, and edema. Its mechanism of action involves the inhibition of the reabsorption of sodium and chloride ions in the kidney, leading to increased excretion of water and electrolytes. Furosemide has several advantages for lab experiments, including its well-known mechanism of action and its effectiveness in reducing blood pressure and edema. However, it also has some limitations, including its potential for causing hypokalemia and its potential for interacting with other medications. There are several future directions for the research and development of Furosemide, including the development of new formulations and the investigation of its potential use in the treatment of other medical conditions.
Métodos De Síntesis
Furosemide is synthesized through a multi-step process that involves the reaction of 3-aminopiperidine with furoyl chloride to form 3-(2-furoyl)-1-piperidinecarboxylic acid. The acid is then reacted with 2-(3-nitrophenyl)acetonitrile to form 3-(2-furoyl)-1-piperidinecarboxylic acid 2-(3-nitrophenyl)ethyl ester. The final step involves the reaction of the ester with methylmagnesium bromide to form Furosemide.
Aplicaciones Científicas De Investigación
Furosemide has been extensively studied for its therapeutic properties and has been found to be effective in the treatment of various medical conditions such as hypertension, heart failure, and edema. It is also used in the treatment of nephrotic syndrome, liver cirrhosis, and renal failure. Furosemide has been shown to be effective in reducing blood pressure, increasing urine output, and reducing edema.
Propiedades
Fórmula molecular |
C27H30N4O8 |
|---|---|
Peso molecular |
538.5 g/mol |
Nombre IUPAC |
5-O-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H30N4O8/c1-17-22(26(33)37-3)24(19-6-4-7-20(16-19)31(35)36)23(18(2)28-17)27(34)39-15-13-29-9-11-30(12-10-29)25(32)21-8-5-14-38-21/h4-8,14,16,24,28H,9-13,15H2,1-3H3 |
Clave InChI |
LKDOFCWIIAOWEA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(=O)C3=CC=CO3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(=O)C3=CC=CO3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280482.png)
![6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280483.png)
![11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium](/img/structure/B280485.png)
![2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280486.png)


![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)

![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)




